N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE
Description
N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-nitrobenzohydrazide is a benzohydrazide derivative characterized by a nitro group at the 4-position of the benzohydrazide core and an (E)-configured diethylamino-substituted phenyl methylidene moiety. Its synthesis typically involves condensation reactions between 4-nitrobenzohydrazide and 4-(diethylamino)benzaldehyde under controlled conditions.
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(12-8-15)22(24)25/h5-13H,3-4H2,1-2H3,(H,20,23)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUWREYMRIIJNX-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE typically involves the condensation reaction between 4-nitrobenzohydrazide and 4-(diethylamino)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 4-nitrobenzohydrazide in ethanol.
- Add 4-(diethylamino)benzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure to obtain the pure compound.
Industrial Production Methods
Industrial production of N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone functional group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the presence of the nitro and diethylamino groups can modulate the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is structurally analogous to other benzohydrazides, differing primarily in substituents and their electronic effects. Key comparisons include:
Key Observations :
Physicochemical Properties
Key Observations :
Comparative Challenges :
Electronic and Steric Effects
- Nitro Group (Target) : Electron-withdrawing nature increases acidity of the hydrazide NH and may enhance intermolecular interactions in the solid state.
- Diethylamino vs. Dimethylamino: The bulkier diethylamino group in the target compound could sterically hinder packing efficiency compared to compound 14 , affecting solubility and melting behavior.
- Amino Group (HL1): Electron-donating NH₂ in HL1 may increase solubility in polar solvents compared to the nitro-substituted target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
